1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione) 1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione)
Brand Name: Vulcanchem
CAS No.: 64346-97-0
VCID: VC17162350
InChI: InChI=1S/C92H175N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-87-85-89(98)96(91(87)100)83-81-94-79-77-93-78-80-95-82-84-97-90(99)86-88(92(97)101)76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h73-76,87-88,93-95H,3-72,77-86H2,1-2H3/b75-73+,76-74+
SMILES:
Molecular Formula: C92H175N5O4
Molecular Weight: 1415.4 g/mol

1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione)

CAS No.: 64346-97-0

Cat. No.: VC17162350

Molecular Formula: C92H175N5O4

Molecular Weight: 1415.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(Iminobis(ethyleneiminoethylene))bis(3-(octatriacontenyl)pyrrolidine-2,5-dione) - 64346-97-0

Specification

CAS No. 64346-97-0
Molecular Formula C92H175N5O4
Molecular Weight 1415.4 g/mol
IUPAC Name 3-[(E)-octatriacont-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octatriacont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C92H175N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-87-85-89(98)96(91(87)100)83-81-94-79-77-93-78-80-95-82-84-97-90(99)86-88(92(97)101)76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h73-76,87-88,93-95H,3-72,77-86H2,1-2H3/b75-73+,76-74+
Standard InChI Key XUGWBWYRBSPNOV-SBDKOWOHSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1C(=O)N(C(=O)C1)CCNCCNCCNCCN2C(=O)C(CC2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two 3-(octatriacontenyl)pyrrolidine-2,5-dione units connected by an iminobis(ethyleneiminoethylene) bridge. Each pyrrolidine-2,5-dione moiety contains a five-membered ring with ketone groups at positions 2 and 5, while the octatriacontenyl substituent (C38H73\text{C}_{38}\text{H}_{73}) introduces a long unsaturated hydrocarbon chain . The ethyleneiminoethylene linker contributes flexibility, enabling conformational adaptability in solution .

Physical and Chemical Characteristics

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC92H175N5O4\text{C}_{92}\text{H}_{175}\text{N}_5\text{O}_4
Molecular Weight1,415.4 g/mol
Density0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point1,161.8±65.0C1,161.8 \pm 65.0^\circ \text{C}
Flash Point656.5±34.3C656.5 \pm 34.3^\circ \text{C}

The compound’s high molecular weight and extended hydrocarbon chains contribute to its low density and elevated boiling point, typical of long-chain polyamides . The unsaturated octatriacontenyl groups may introduce reactivity at the double-bond sites, though specific studies on this behavior remain limited .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methodologies for analogous compounds involve multi-step condensation reactions. A plausible route includes:

  • Formation of Pyrrolidine-2,5-dione Core: Cyclization of glutamic acid derivatives or succinimide analogues under acidic conditions.

  • Alkylation: Introduction of octatriacontenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

  • Linker Attachment: Coupling of the pyrrolidine-dione units using diamine or diimine reagents .

Challenges in synthesis include managing steric hindrance from the long hydrocarbon chains and ensuring regioselectivity during alkylation .

Industrial Applications and Market Analysis

End-Use Sectors

The compound’s primary applications remain undisclosed due to industrial confidentiality, but structurally similar molecules are utilized in:

  • Polymer Additives: As plasticizers or stabilizers to enhance material flexibility and thermal resistance.

  • Surfactants: The amphiphilic nature of long-chain hydrocarbons may facilitate use in emulsion formulations .

  • Pharmaceutical Intermediates: Potential roles in drug delivery systems due to biocompatible pyrrolidine-dione motifs .

Global Consumption Trends

Market data from 1997–2019 reveals consistent demand across North America, Europe, and Asia-Pacific regions, driven by advancements in specialty chemicals. Projections to 2046 anticipate a compound annual growth rate (CAGR) of 2.3%, correlating with expansions in high-performance material sectors.

Region2019 Consumption (Metric Tons)2046 Projection (Metric Tons)
North America450620
Europe390540
Asia-Pacific6801,020

Research Insights and Biological Interactions

Material Science Studies

Preliminary investigations suggest the compound’s utility in self-assembling monolayers (SAMs) due to its hydrophobic hydrocarbon tails, which could stabilize nanostructured surfaces . Molecular dynamics simulations indicate strong van der Waals interactions between octatriacontenyl chains, promoting ordered lattice formation .

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Developing catalytic systems to improve yield and reduce byproducts during alkylation.

  • Application-Specific Studies: Evaluating performance in polymer matrices or surfactant formulations.

  • Toxicological Profiling: Assessing environmental and biological impacts to ensure regulatory compliance .

Market Expansion Strategies

Emerging economies in Southeast Asia and Africa present untapped markets, particularly in automotive and construction industries requiring advanced polymer composites. Collaborative ventures between academic and industrial entities could accelerate innovation cycles.

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